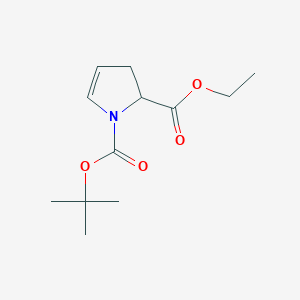

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

CAS No.:

Cat. No.: VC17176420

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO4 |

|---|---|

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 2,3-dihydropyrrole-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3 |

| Standard InChI Key | AZVLZXHTXUIWRZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Table 1: Comparative Molecular Properties

The ethyl substitution at the 2-position increases molecular weight and hydrophobicity compared to methyl analogs, influencing solubility and reactivity .

Stereochemistry and Conformation

The dihydropyrrole ring introduces partial saturation, reducing aromaticity and enhancing flexibility. The tert-butyl and ethyl ester groups adopt equatorial positions to minimize steric strain, as observed in 3D conformer models of related compounds .

Synthesis and Reactivity

Key Reactions

-

Hydrolysis: The ethyl ester undergoes saponification to yield carboxylic acids, pivotal for further functionalization .

-

Ring-Opening Metathesis: The dihydropyrrole ring participates in olefin metathesis, enabling access to polycyclic architectures .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s structure aligns with intermediates used in peptidomimetics and protease inhibitors. For example, Boc-protected proline analogs (e.g., Boc-3,4-dehydro-L-proline methyl ester) are precursors to antiviral agents .

| Precautionary Measure | Application |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, eye protection |

| Ventilation | Fume hood or local exhaust |

| Storage | Cool, dry place away from oxidizers |

Related Compounds and Derivatives

Structural Analogs

-

(S)-1-tert-Butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS: 178172-26-4): Chiral variant used in asymmetric synthesis.

-

Boc-3,4-dehydro-L-proline methyl ester (CAS: 202477-57-4): Key intermediate in peptide modification .

Industrial Relevance

Derivatives of this compound are patented for applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume